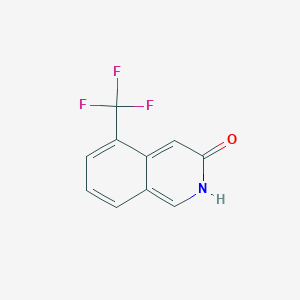
5-(Trifluoromethyl)isoquinolin-3-ol
Übersicht
Beschreibung
5-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves metal-catalyzed denitrogenative reactions . These reactions are a cornerstone in the synthesis of N-heterocycles, which are nitrogen-containing heterocyclic scaffolds . Trifluoromethylpyridines, which are structurally similar to this compound, are also synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group attached to an isoquinoline ring . The molecular weight of this compound is 213.15600 .Chemical Reactions Analysis
The trifluoromethyl group in this compound plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
TFIQ has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. TFIQ has also been studied for its potential as a modulator of ion channels, which are important drug targets for various diseases such as epilepsy and cardiac arrhythmias. Additionally, TFIQ has been studied for its potential as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of TFIQ is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in various cellular processes. TFIQ has been shown to selectively inhibit the activity of cyclin-dependent kinase 7 (CDK7), which is involved in the regulation of cell cycle progression and transcriptional regulation. TFIQ has also been shown to modulate the activity of voltage-gated potassium channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TFIQ has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFIQ has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, TFIQ has been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFIQ is its unique physicochemical properties, which make it an attractive candidate for drug development. The trifluoromethyl group in TFIQ can enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties. However, one limitation of TFIQ is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TFIQ. One area of interest is the development of TFIQ-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of TFIQ as a modulator of ion channels, which could lead to the development of new therapies for neurological and cardiovascular diseases. Additionally, further research is needed to understand the mechanism of action of TFIQ and its potential applications in other areas of biology and chemistry.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-5-14-9(15)4-7(6)8/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDAYASVSFQNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



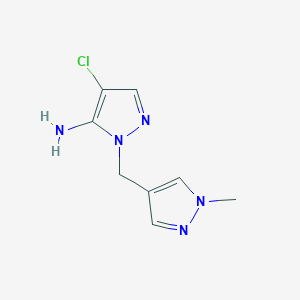

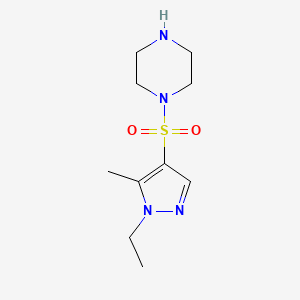
![2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride](/img/structure/B3376138.png)
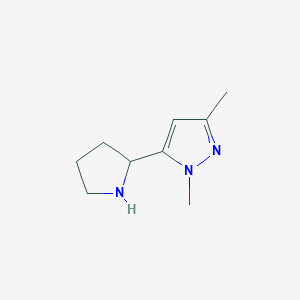

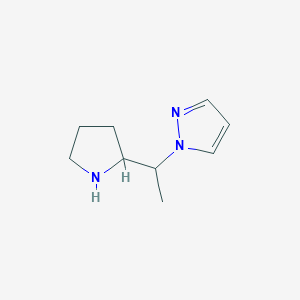

![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)
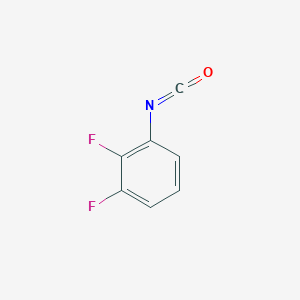

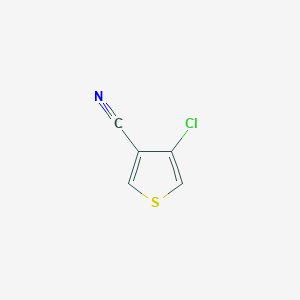
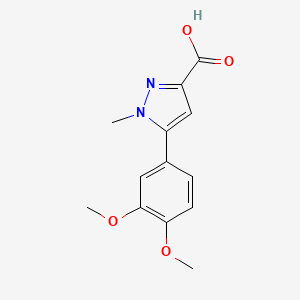
![Ethanone, 1-[2-(4-morpholinyl)phenyl]-](/img/structure/B3376218.png)